Pidotimod Methyl Ester

Description

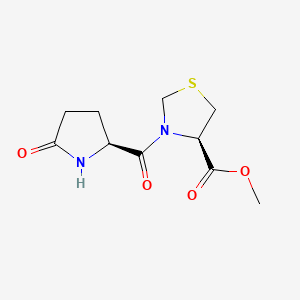

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACSPTMJWBYYNZ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1C(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry of Pidotimod Methyl Ester

Established Synthetic Routes to Thiazolidine-4-carboxylate Esters

The thiazolidine-4-carboxylate core is a fundamental structural motif in pidotimod (B1677867). The synthesis of its ester derivatives is a critical first step in many synthetic strategies for pidotimod and its analogs.

Esterification Reactions of Thiazolidine-4-carboxylic Acid Precursors

A common and direct method for preparing thiazolidine-4-carboxylate esters involves the esterification of L-thiazolidine-4-carboxylic acid. This precursor is typically synthesized by the condensation of L-cysteine with formaldehyde (B43269). google.com

One established procedure involves treating L-thiazolidine-4-carboxylic acid with an alcohol, such as ethanol, in the presence of thionyl chloride (SOCl₂). newdrugapprovals.orgdrugfuture.com This reaction yields the corresponding ethyl ester hydrochloride, which can then be neutralized with a base like potassium carbonate to afford the free ester. newdrugapprovals.orgdrugfuture.com A similar approach utilizes anhydrous methanol (B129727) and acetyl chloride to produce L-thiazolidine-4-carboxylate methyl ester hydrochloride. google.com The reaction is typically run at reflux for an extended period to ensure complete conversion. Subsequent treatment with a saturated potassium carbonate solution neutralizes the hydrochloride salt. google.com

Another method involves the direct reaction of L-cysteine ester hydrochloride with paraformaldehyde or formaldehyde. google.com For instance, L-cysteine methyl ester hydrochloride can be reacted with paraformaldehyde in the presence of a base like potassium acetate (B1210297) or potassium carbonate in a solvent such as dichloromethane (B109758). google.com

Condensation Reactions Involving Pyroglutamic Acid Derivatives

The formation of the amide bond between the thiazolidine (B150603) ring and the pyroglutamic acid moiety is a pivotal step in the synthesis of pidotimod and its esters. This is typically achieved through a condensation reaction.

In one route, L-pyroglutamic acid is condensed with a pre-formed L-thiazolidine-4-carboxylate ester, such as the ethyl or methyl ester. newdrugapprovals.orgresearchgate.net This reaction is often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent like dichloromethane or ethyl acetate. newdrugapprovals.orgdrugfuture.comgoogle.com The resulting product is the dipeptide ester, for example, ethyl 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylate, which can then be hydrolyzed to pidotimod. google.com

An alternative strategy involves activating the carboxylic acid of L-pyroglutamic acid. researchgate.net For instance, L-pyroglutamic acid can be converted to its pentachlorophenyl ester, which then reacts with L-thiazolidine-4-carboxylic acid in the presence of a base like triethylamine (B128534) in dimethylformamide (DMF). newdrugapprovals.org

A patent describes a process where L-thiazolidine-4-carboxylate methyl ester is reacted with L-pyroglutamic acid in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC). google.com This reaction yields (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidinecarboxylic acid methyl ester. google.com

Methodological Advancements in Methyl Ester Synthesis

Recent research has focused on improving the efficiency, yield, and environmental footprint of Pidotimod Methyl Ester synthesis through the development of novel catalytic systems and the optimization of reaction conditions.

Catalytic Systems for Efficient Ester Formation

Advancements in catalysis have offered more efficient routes to ester synthesis. For instance, the use of a supported metal ion cation exchange resin as a catalyst for the condensation of L-thiazolidine-4-carboxylic acid and L-pyroglutamic acid has been reported. newdrugapprovals.org This heterogeneous catalyst simplifies product purification and can potentially be reused.

Another innovative approach utilizes R2-substituted boronic acids as catalysts for the condensation of carboxyl-protected L-thiazolidine-4-carboxylic acid esters (including the methyl ester) with nitrogen-protected pyroglutamic acid. google.com This method is claimed to shorten the synthesis cycle and avoid the formation of oxazolidinone byproducts. google.com

The use of a mixed anhydride (B1165640) method has also been explored. patsnap.comgoogle.com In this process, L-pyroglutamic acid is reacted with ethyl chloroformate in the presence of a base to form a mixed anhydride, which then reacts with L-thiazolidine-4-carboxylic acid to yield pidotimod. patsnap.comgoogle.com While this method directly produces the acid, the principle can be adapted for ester synthesis.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Studies have investigated the impact of various factors on the synthesis of methyl esters in related contexts, which can provide insights for pidotimod synthesis. ijsr.netstmjournals.comresearchgate.net

For the esterification of L-thiazolidine-4-carboxylic acid, a patent details a process where the reaction is cooled to low temperatures (e.g., -3 °C to -2 °C) during the addition of reagents like acetyl chloride or bis(trichloromethyl) carbonate, followed by a slow warm-up to reflux. google.com This controlled temperature profile likely helps to manage the exothermic nature of the reaction and improve selectivity. The molar ratios of the reactants and catalysts are also critical parameters that are often optimized. google.comgoogle.com For example, in the boronic acid-catalyzed condensation, the molar ratio of the protected thiazolidine ester, pyroglutamic acid derivative, and catalyst is carefully controlled. google.com

Solvent selection also plays a significant role. Dichloromethane, ethyl acetate, and methanol are commonly used solvents in these synthetic steps. google.comgoogle.com The choice of solvent can influence reaction rates, solubility of intermediates, and the ease of product isolation.

Stereoselective Synthesis and Chiral Purity Control in this compound Preparation

Pidotimod has two chiral centers, one in the thiazolidine ring (R configuration) and one in the pyroglutamic acid moiety (S configuration). biocrick.com Therefore, controlling the stereochemistry during synthesis is paramount to obtaining the desired biologically active isomer.

The synthesis typically starts with chiral precursors, namely L-cysteine and L-pyroglutamic acid, which possess the correct stereochemistry. google.comresearchgate.net L-cysteine provides the (R) configuration at C4 of the thiazolidine ring, while L-pyroglutamic acid provides the (S) configuration.

However, racemization can be a potential issue, particularly during the activation of the carboxylic acid and the coupling reaction. The use of coupling agents and specific reaction conditions is often optimized to minimize this risk. For instance, the use of N-tert-butoxycarbonyl (Boc) protecting group on the pyroglutamic acid nitrogen has been employed to prevent the formation of diketopiperazine derivatives, a common side reaction that can affect chiral purity. drugfuture.com

A patent describes a synthesis and purification process for high chiral purity pidotimod that involves single crystal cultivation of the starting materials, L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid, to remove chiral isomers before the condensation step. google.com While this focuses on the ethyl ester, the principle of starting with highly pure chiral building blocks is directly applicable to the synthesis of the methyl ester.

Furthermore, analytical methods such as chiral High-Performance Liquid Chromatography (HPLC) are essential for determining the enantiomeric and diastereomeric purity of the final product and intermediates. biocrick.comresearchgate.net These methods are crucial for quality control and ensuring that the desired stereoisomer is produced.

Enantiomeric Considerations in Thiazolidine and Pyroglutamic Acid Moieties

Pidotimod is a synthetic dipeptide-like molecule characterized by two chiral centers, which are fundamental to its biological and immunological activity. nih.gov These centers are located at the C4 position of the pyroglutamic acid moiety and the C2 position of the thiazolidine ring. nih.govnih.gov The specific, biologically active configuration of Pidotimod is (4S, 2'R). nih.gov This nomenclature corresponds to an L-pyroglutamic acid unit and a D-thiazolidine ring. nih.govcalameo.com this compound, as a direct derivative, retains these critical stereochemical features.

The precise three-dimensional structure defined by the (4S, 2'R) configuration is essential for the molecule's interaction with its biological targets. nih.gov Studies comparing the different stereoisomers of Pidotimod have demonstrated that the (4S, 2'R) form possesses the desired immunostimulant activity, while its enantiomer and diastereomers are significantly less active or inactive. nih.gov The stereochemistry is crucial for proper binding to immune receptors and subsequent modulation of both innate and adaptive immune responses. researchgate.net Any alteration in the chirality at either the C4 or C2 position can lead to a loss of this activity, highlighting the importance of stereochemical purity. nih.gov

Table 1: Chiral Centers of Pidotimod and its Methyl Ester

| Moiety | Chiral Center | Biologically Active Configuration | Corresponding Amino Acid Precursor |

| Pyroglutamic Acid | C4 | S | L-Pyroglutamic Acid |

| Thiazolidine | C2 | R | D-Cysteine |

Strategies for Maintaining or Inducing Stereochemical Integrity

To ensure the synthesis of the biologically active (4S, 2'R) diastereomer of Pidotimod and its esters, synthetic strategies predominantly rely on the use of optically pure starting materials from the chiral pool. calameo.com This approach is the most effective way to maintain and control the stereochemical integrity of the final product.

The synthesis begins with precursors that already possess the correct absolute configurations:

L-Pyroglutamic acid is used to introduce the (S)-configuration at the C4 position. calameo.com

D-Cysteine is the starting material for the thiazolidine ring. It reacts with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) to form (R)-thiazolidine-4-carboxylic acid, thereby establishing the desired (R)-configuration at the C2 position. calameo.comgoogle.com

The core synthetic strategy involves coupling these two chiral fragments. Typically, the L-pyroglutamic acid is activated and then reacted with the pre-formed (R)-thiazolidine-4-carboxylic acid (or its ester) in a condensation reaction. google.com The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) is common, as these reagents are known to enhance yield and minimize the risk of racemization during amide bond formation.

The final step to produce this compound would be the esterification of the carboxylic acid on the thiazolidine ring. If the coupling reaction is performed with a pre-made thiazolidine methyl ester, this step is part of the intermediate synthesis. If the coupling is done with the thiazolidine carboxylic acid, the esterification is performed on the final Pidotimod molecule. In either case, this reaction must be conducted under mild conditions to prevent epimerization of the adjacent chiral center.

Throughout the synthesis, careful control of reaction parameters, such as temperature, is critical. For instance, coupling and cyclization steps are often performed at low temperatures (e.g., -10°C to 10°C) to preserve the stereochemical purity of the product.

Derivatization Strategies for this compound for Research Purposes

Further derivatization of this compound can be a valuable tool for research, particularly for structure-activity relationship (SAR) studies and the development of analytical probes. nih.gov Modifications can be targeted at the functional groups not involved in the primary peptide-like linkage.

Potential Derivatization Sites and Applications:

Thiazolidine Ring Nitrogen: The secondary amine within the thiazolidine ring is a prime target for derivatization.

Acylation/Alkylation: Introducing various acyl or alkyl groups can probe the steric and electronic requirements around this part of the molecule. This is a common strategy in SAR studies to optimize binding affinity or other properties.

Fluorescent Tagging: Acylation with a fluorescent reporter group could create a molecular probe. Such a probe would be invaluable for studying the cellular uptake, distribution, and mechanism of action of Pidotimod-based compounds using techniques like fluorescence microscopy.

Carboxamido Derivatives: Research has been conducted on the synthesis of carboxamido derivatives of Pidotimod, suggesting that modifying the carboxylic acid group is a viable strategy for exploring new biological activities. nih.gov For this compound, this would involve derivatizing the methyl ester itself, potentially converting it to various amides to investigate how this change impacts the molecule's properties.

Lipidation: For immunomodulatory compounds, attaching lipid moieties (lipidation) can enhance interaction with cell membranes or Toll-like receptors (TLRs), potentially increasing immunostimulatory activity. frontiersin.org Attaching a lipid chain, such as palmitic acid, to the this compound scaffold could be explored to create novel lipopeptide analogs for vaccine adjuvant research. frontiersin.org

These derivatization strategies are crucial for a deeper understanding of how the chemical structure of Pidotimod relates to its function and for the rational design of new, potentially more potent or specific immunomodulators. Any such derivatization must be planned to maintain the integrity of the original (4S, 2'R) stereocenters to ensure that observed effects are due to the modification and not to stereochemical scrambling.

Analytical Characterization and Impurity Profiling of Pidotimod Methyl Ester

Spectroscopic and Chromatographic Methods for Pidotimod (B1677867) Methyl Ester Identification

A combination of spectroscopic and chromatographic techniques is employed to unequivocally identify and characterize the molecular structure of Pidotimod Methyl Ester.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₄N₂O₄S), the expected monoisotopic mass is 258.0678 g/mol .

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 258. The fragmentation of the molecule provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Additionally, cleavage of the amide bond and fragmentation of the thiazolidine (B150603) and pyroglutamate (B8496135) rings can be expected.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Notes |

| [M]⁺ | C₁₀H₁₄N₂O₄S⁺ | 258 | Molecular Ion |

| [M - OCH₃]⁺ | C₉H₁₁N₂O₃S⁺ | 227 | Loss of the methoxy (B1213986) group |

| [M - COOCH₃]⁺ | C₈H₁₁N₂O₂S⁺ | 199 | Loss of the methyl ester group |

| [C₅H₈NO]⁺ | Pyroglutamyl fragment | 98 | Cleavage of the amide bond |

| [C₄H₆NO₂S]⁺ | Thiazolidine methyl ester fragment | 148 | Cleavage of the amide bond |

This table is based on theoretical fragmentation patterns and may vary based on the specific ionization technique and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton. The chemical shifts (δ) are influenced by the neighboring atoms and functional groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The presence of carbonyl carbons from the ester and amide groups, as well as the carbons of the thiazolidine and pyroglutamate rings, would be clearly identifiable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Methyl (CH₃) | ~3.7 | ~52 |

| Thiazolidine CH₂ | ~3.0 - 3.5 | ~30 - 35 |

| Thiazolidine CH | ~4.5 - 5.0 | ~55 - 60 |

| Pyroglutamate CH₂ | ~2.0 - 2.5 | ~25 - 30 |

| Pyroglutamate CH | ~4.0 - 4.5 | ~55 - 60 |

| Amide NH | ~7.0 - 8.0 | - |

| Amide Carbonyl (C=O) | - | ~170 - 175 |

| Ester Carbonyl (C=O) | - | ~170 - 175 |

Note: These are predicted chemical shift ranges and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key functional groups in this compound and their expected IR absorption regions include:

N-H stretch (amide): A moderate to strong band around 3300 cm⁻¹.

C-H stretch (aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

C=O stretch (ester): A strong, sharp band around 1735-1750 cm⁻¹.

C=O stretch (amide): A strong band around 1650-1680 cm⁻¹ (Amide I band).

N-H bend (amide): A moderate band around 1550 cm⁻¹ (Amide II band).

C-O stretch (ester): A strong band in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | ~3300 | Medium to Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | ~1550 | Medium |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. A reversed-phase HPLC method is typically employed for the analysis of Pidotimod and its related compounds. asianpubs.orgbiomedpharmajournal.orgnih.govresearchgate.net

A typical HPLC system for this analysis would consist of:

Column: A C18 column is commonly used, offering good separation for moderately polar compounds like this compound.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The gradient or isocratic elution is optimized to achieve good resolution between the main peak and any impurities.

Detector: A UV detector is often used, with the detection wavelength set to a value where this compound and its potential impurities show significant absorbance, typically around 210-220 nm.

The retention time of this compound will be specific to the analytical method used. The peak area is proportional to the concentration, allowing for accurate quantification against a reference standard. Impurity profiling is also performed by detecting and quantifying any additional peaks in the chromatogram.

Table 4: Example HPLC Method Parameters for Analysis of Pidotimod-Related Compounds

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

This is a representative method and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Byproducts or Derivatized Forms

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has low volatility, GC can be employed for the analysis of volatile impurities that may be present from the synthesis process, such as residual solvents. biomedpharmajournal.org

For the direct analysis of this compound by GC, a derivatization step would likely be necessary to increase its volatility and thermal stability. Common derivatization agents for compounds with active hydrogens (like the amide N-H) include silylating agents.

A GC analysis would involve:

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be selected based on the analytes of interest.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used for quantitative analysis of organic compounds. For identification purposes, a Mass Spectrometer (GC-MS) can be used as the detector.

Temperature Program: The oven temperature is programmed to ramp up over time to ensure the separation of compounds with different boiling points.

The primary application of GC in the context of this compound would be for impurity profiling of volatile organic impurities rather than for the routine quantification of the compound itself.

Chiral Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of pharmaceutical analysis, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used and reliable method for separating and quantifying enantiomers. openochem.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. openochem.org

For Pidotimod and its related compounds, several chiral HPLC methods have been developed to resolve its stereoisomers. Pidotimod has two chiral centers, leading to the possibility of four stereoisomers. nih.gov Research has demonstrated successful separation using CSPs based on polysaccharide derivatives, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak-IA) and amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-1), as well as beta-cyclodextrin. nih.govunav.eduresearchgate.net These methods are capable of separating all four isomers with a resolution (Rs) value greater than 1.5, which indicates a baseline separation. unav.eduresearchgate.net The mobile phases typically consist of solvent mixtures such as methyl-tert-butyl-ether and acetonitrile with an additive like trifluoroacetic acid, or ammonium (B1175870) acetate buffer and methanol (B129727). nih.govresearchgate.net Thermodynamic studies have been conducted to understand the enantioseparation mechanism, indicating that Van der Waals forces are the primary driver for separation on certain CSPs. nih.gov

Table 1: Examples of Chiral HPLC Methods for Pidotimod Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings | Reference |

|---|---|---|---|

| Lux Amylose-1 | Acetonitrile/0.1% Trifluoroacetic Acid (TFA) and Isopropanol/0.1% TFA (90:10, v/v) | Successfully separated all four isomers with a resolution (Rs) > 1.5. | unav.edu |

| Chiralpak-IA | Methyl-tert-butyl-ether and Acetonitrile with Trifluoroacetic Acid (35:65:0.2 ratio) | Effective in separating Pidotimod enantiomers; mechanism studied via thermodynamics and molecular docking. | nih.gov |

| LICHROCART CHIRADEX (beta-cyclodextrin based) | Ammonium acetate buffer and Methanol (85:15 ratio) | Rapid isocratic method developed and validated for R and S enantiomers. | researchgate.net |

Impurity Profiling and Control Strategies in Pidotimod Manufacturing

Identification of this compound as a Process-Related Impurity

This compound is identified as a process-related impurity in the synthesis of Pidotimod. pharmaffiliates.com Process-related impurities are substances that are formed as by-products during the manufacturing process and may be present in the final active pharmaceutical ingredient (API). The presence of such impurities is closely monitored as they can affect the efficacy and safety of the drug.

The generation of this compound is directly linked to a common synthetic route for Pidotimod. This synthesis often involves the condensation of L-pyroglutamic acid with an ester of L-thiazolidine-4-carboxylic acid, such as the methyl ester or ethyl ester. newdrugapprovals.orggoogle.com In the final step, this ester intermediate is hydrolyzed (saponified) to yield the carboxylic acid group of the final Pidotimod molecule. newdrugapprovals.org this compound arises from the incomplete hydrolysis of the (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidine carboxylate methyl ester intermediate. google.com If the hydrolysis reaction does not proceed to completion, the unreacted methyl ester remains in the final product as an impurity.

Analytical Method Validation for this compound Detection

To control the levels of process-related impurities like this compound, robust and validated analytical methods are essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of Pidotimod and its impurities. ijpronline.combiomedpharmajournal.org The development and validation of these methods are performed according to guidelines from the International Conference on Harmonisation (ICH). ijpronline.com

A typical method validation for detecting this compound would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities, degradation products, and matrix components. humanjournals.com The method must demonstrate good resolution between Pidotimod, this compound, and other known impurities. biomedpharmajournal.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijpronline.com For impurity quantification, this is established over a range of concentrations, for example, from the reporting threshold to 120% of the specification limit. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, analyzing samples spiked with a known amount of the impurity. ijpronline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpronline.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netijpronline.com These are critical for ensuring that even trace levels of impurities can be reliably measured. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ijpronline.comhumanjournals.com

Table 2: Key Validation Parameters for HPLC Impurity Detection Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to separate and detect the analyte from other components. | Resolution (Rs) between peaks > 1.5. |

| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.99. humanjournals.com |

| Accuracy | Closeness of measured value to the true value. | Recovery typically within 98-102%. |

| Precision | Agreement among a series of measurements. | Relative Standard Deviation (%RSD) ≤ 2%. ijpronline.com |

| LOQ | Lowest concentration that can be reliably quantified. | Signal-to-noise ratio typically ≥ 10. |

| Robustness | Resistance to small changes in method parameters. | System suitability parameters remain within limits. |

Academic Research on Impurity Generation Mechanisms

Academic and industrial research into impurity generation focuses on understanding the reaction pathways that lead to their formation, which is crucial for developing effective control strategies. mdpi.com For this compound, the primary generation mechanism is the incomplete chemical conversion of a key intermediate.

As established in synthetic chemistry literature, the synthesis of Pidotimod frequently utilizes L-thiazolidine-4-carboxylate methyl ester as a starting material or intermediate. google.com This intermediate undergoes a condensation reaction with L-pyroglutamic acid, followed by a hydrolysis (saponification) step to convert the methyl ester group into the final carboxylic acid. google.com The formation of this compound as an impurity is a direct consequence of this final hydrolysis step being incomplete. Factors that can influence the efficiency of this reaction and thus lead to higher levels of the residual ester impurity include:

Reaction Kinetics: Insufficient reaction time can prevent the full conversion of the ester to the carboxylic acid.

Stoichiometry: An inadequate amount of the hydrolyzing agent (e.g., sodium hydroxide) can lead to incomplete reaction.

Temperature and pH: Sub-optimal temperature or pH can slow down the rate of hydrolysis, leaving unreacted starting material.

Therefore, process optimization studies focus on carefully controlling these parameters to maximize the yield of Pidotimod while minimizing the formation of this compound and other process-related impurities. mdpi.com

Chemical Structure Activity Relationship Sar Exploration in the Context of Pidotimod Methyl Ester Analogs

Conformational Analysis and Stereochemical Considerations of the Ester Moiety

The three-dimensional arrangement of atoms in Pidotimod (B1677867) Methyl Ester, particularly the orientation of the methyl ester group, is fundamental to its interaction with biological targets. Conformational analysis, the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds, is key to understanding these interactions. libretexts.org

The core of the molecule features a thiazolidine (B150603) ring. The conformational properties of such rings are well-studied and are known to be influenced by the nature and position of their substituents. researchgate.net For thiazolidine derivatives, substituents can adopt either a pseudo-axial or pseudo-equatorial orientation, with the latter often being favored for larger groups to minimize steric hindrance. researchgate.netsapub.org The specific conformation of the thiazolidine ring is controlled by vicinal constraints and the van der Waals requirements of its substituents. researchgate.net

In Pidotimod Methyl Ester, the crucial stereocenters are at the C4 position of the thiazolidine ring and the C2 position of the pyroglutamic acid moiety. The (4R) configuration is considered critical for biological activity. researchgate.net The introduction of the methyl ester group at the C4 carboxyl position adds another layer of conformational complexity. The ester group itself has preferred orientations due to the planarity of the O=C-O system. Rotation around the C4-C(O)OCH3 bonds will lead to various conformers with different energy levels. The stability of these conformers is influenced by factors such as torsional strain and steric interactions between the methyl group and other parts of the molecule, particularly the adjacent thiazolidine ring. libretexts.org Theoretical methods like Density Functional Theory (DFT) are instrumental in predicting the lowest energy (most stable) conformations of such molecules. mdpi.com

Comparative Molecular Structure Analysis: Pidotimod vs. This compound

The primary structural difference between Pidotimod and this compound is the modification of the carboxylic acid group at the C4 position of the thiazolidine ring into a methyl ester. This seemingly minor change has significant implications for the molecule's physicochemical properties.

Pidotimod is a dipeptide-like molecule, (R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid. nih.gov Its structure contains two chiral centers, leading to four possible stereoisomers. researchgate.net The presence of the carboxylic acid group makes Pidotimod a polar molecule capable of acting as a hydrogen bond donor and acceptor. This ability is critical for its crystal packing, which, for some stereoisomers, involves an extended hydrogen bond network assisted by water molecules. researchgate.net

Below is a table comparing the fundamental properties of the two compounds.

| Property | Pidotimod | This compound |

| IUPAC Name | (R)-3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid | Methyl (R)-3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate |

| Molecular Formula | C₉H₁₂N₂O₄S | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 244.27 g/mol | 258.29 g/mol |

| Hydrogen Bond Donor Count | 1 (from COOH) | 0 (from ester) |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Data sourced from references simsonpharma.comsimsonpharma.comlookchem.comscbt.com. |

Theoretical Approaches to Esterase Activity and Chemical Transformations in Biological Milieux

The presence of a methyl ester group in this compound suggests that it may function as a prodrug, being converted into the active parent compound, Pidotimod, within the body. This transformation would likely be catalyzed by esterase enzymes.

Esterases are a class of hydrolase enzymes that cleave ester bonds, typically yielding an acid and an alcohol. jmb.or.kr In the case of this compound, hydrolysis would yield Pidotimod and methanol (B129727). This biological demethylation is a known metabolic pathway. uniprot.org The physiological role of some esterases is specifically to remove methyl groups from larger molecules, allowing for further metabolic processing. uniprot.orgdrugbank.com

Theoretical modeling of esterase activity can help predict the rate and extent of this conversion. Kinetic models, such as those based on Michaelis-Menten kinetics or more complex logistic models, can be used to describe the enzymatic process. jmb.or.kr The substrate specificity of various human esterases is a critical factor. While some esterases are highly specific, others exhibit broad substrate selectivity, acting on a wide range of ester-containing compounds. jmb.or.kr The structure-activity relationship for esterase substrates indicates that factors like the size and chemical nature of the groups surrounding the ester bond can influence the efficiency of hydrolysis. frontiersin.org It is theorized that this compound is recognized by endogenous esterases, leading to its efficient conversion to Pidotimod, thereby releasing the active therapeutic agent at its site of action.

Molecular Modeling and Computational Chemistry for Derivative Design and Interaction Predictions

Molecular modeling and computational chemistry are indispensable tools for the rational design of new derivatives and for predicting their interactions with biological targets. These techniques can be applied to this compound to explore new analogs with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles.

Molecular Docking studies can be used to predict the binding mode of this compound and its parent compound, Pidotimod, within the active site of a target protein, such as an immune receptor. nih.gov By comparing the docked poses and calculating binding affinities, researchers can understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for biological activity. This knowledge can guide the design of new derivatives where the methyl ester group is replaced by other functionalities to optimize these interactions.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net For example, 2D and 3D-QSAR models could be developed for a library of Pidotimod ester analogs. These models can identify the physicochemical properties (e.g., steric, electronic, hydrophobic) that are most important for activity and can then be used to predict the activity of novel, yet-to-be-synthesized compounds. researchgate.net

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com An MD simulation of this compound bound to a target protein could reveal the stability of the binding pose and the flexibility of different parts of the molecule, offering a more realistic view of the molecular recognition process than static docking alone. mdpi.com Computational tools like the ORCA program or Multiwfn can be used for detailed wavefunction analysis, helping to elucidate electronic properties and reactivity, which are fundamental to understanding interaction mechanisms. researchgate.netresearchgate.net

Through these computational approaches, new derivatives of Pidotimod can be designed in silico, prioritizing those with the highest predicted affinity and best pharmacological profiles for synthesis and experimental testing.

Role of Pidotimod Methyl Ester in Academic Research and Development of Pidotimod

Pidotimod (B1677867) Methyl Ester as a Key Intermediate in Pidotimod Synthesis Research

Pidotimod methyl ester is a pivotal intermediate in several synthetic routes leading to pidotimod. chemicalbook.comguidechem.com Research into the synthesis of pidotimod often involves the initial preparation of this esterified version of the final molecule. A common strategy involves the condensation reaction between L-pyroglutamic acid and L-thiazolidine-4-carboxylate methyl ester. google.com This latter compound is itself synthesized from L-cysteine methyl ester hydrochloride and paraformaldehyde. google.com The resulting this compound is then subjected to a hydrolysis reaction to yield the final pidotimod product. google.com This multi-step approach allows for controlled chemical transformations and purification at intermediate stages, which can be advantageous for achieving high purity in the final active pharmaceutical ingredient.

Another described method involves reacting L-thiazolidine-4-carboxylic acid with L-pyroglutamic acid in the presence of a condensing agent to produce pidotimod ester, which is subsequently hydrolyzed. google.com The use of this compound as an intermediate is a recurring theme in various patented synthesis methods, underscoring its established role in the efficient production of pidotimod. google.com

Table 1: Key Reactions in Pidotimod Synthesis Involving this compound

| Step | Reactants | Product | Purpose |

| Esterification | L-cysteine hydrochloride, Paraformaldehyde | L-thiazolidine-4-carboxylate methyl ester | Prepares one of the key building blocks. google.com |

| Condensation | L-pyroglutamic acid, L-thiazolidine-4-carboxylate methyl ester | This compound | Forms the core structure of pidotimod in its esterified form. google.com |

| Hydrolysis | This compound | Pidotimod | Removes the methyl ester group to yield the final active compound. google.com |

Utilization of this compound as Analytical Standards and Reference Materials

In the pharmaceutical industry, ensuring the purity and identity of a drug substance is paramount. This compound serves as a critical analytical standard and reference material for this purpose. simsonpharma.comdrjcrbio.comsynzeal.com As a known process-related impurity, its availability as a characterized standard allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify its presence in batches of pidotimod. google.com

The use of reference standards like this compound is a fundamental requirement for regulatory compliance and is essential for quality control (QC) laboratories. synzeal.com These standards are used in various analytical applications, including:

Method Validation: To confirm that an analytical method is accurate, precise, and specific for detecting pidotimod and its impurities. synzeal.com

Stability Studies: To identify and quantify degradation products that may form over time. synzeal.com

Impurity Profiling: To identify and characterize unknown impurities by comparing them to known standards. synzeal.com

Implications for Process Chemistry and Quality Assurance in Pidotimod Production

The presence and control of this compound have significant implications for the process chemistry and quality assurance of pidotimod production. google.com As an intermediate that can also be a potential impurity, its levels must be carefully monitored and controlled throughout the manufacturing process. vulcanchem.com The transition from this compound to pidotimod via hydrolysis is a critical step that must be optimized to ensure complete conversion and minimize the residual amount of the ester in the final product. google.comgoogle.com

Quality assurance protocols for pidotimod will invariably include specifications for the maximum allowable limit of this compound. google.com This necessitates robust analytical methods to ensure that each batch of pidotimod meets the required purity standards. The study of process-related impurities like this compound is a key aspect of Quality by Design (QbD) principles in pharmaceutical manufacturing, which aim to build quality into the product through a deep understanding of the manufacturing process.

Research into Reaction Kinetics and Degradation Pathways Involving Methyl Ester Forms

Understanding the reaction kinetics and degradation pathways of pidotimod and its related compounds, including ester forms, is crucial for ensuring its stability and shelf-life. Research in this area often involves subjecting the drug substance to stress conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. asianpubs.orgresearchgate.netresearchgate.net

Studies on the hydrolysis of pidotimod under acidic and basic conditions have shown that it follows first-order reaction kinetics, while neutral degradation follows zero-order kinetics. asianpubs.orgresearchgate.net While these studies primarily focus on the degradation of the final pidotimod molecule, the knowledge gained is applicable to its methyl ester form. The ester group in this compound is susceptible to hydrolysis, and understanding the kinetics of this reaction is fundamental to optimizing the final step of its synthesis.

Furthermore, LC-MS/MS analysis is a powerful tool used to identify degradation products. asianpubs.orgresearchgate.netresearchgate.netbiomedpharmajournal.org This technique can be employed to study the degradation of this compound specifically, providing insights into its stability and potential degradation products. This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Advanced Methodologies and Emerging Techniques in Pidotimod Methyl Ester Research

Application of High-Resolution Chromatographic Separations for Isomer Differentiation

Pidotimod (B1677867) is a chiral drug with two chiral centers, which gives rise to three other isomeric impurities. researchgate.netsynzeal.com The specific stereoisomer, (R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid, is the active pharmaceutical ingredient. researchgate.netnih.gov Consequently, the differentiation and quantification of these isomers are critical for quality control. High-performance liquid chromatography (HPLC) has proven to be an effective tool for this purpose.

Researchers have developed and validated HPLC methods specifically for the separation and determination of Pidotimod and its three isomers. researchgate.net One successful approach utilized a Lux Amylose-1 column, which is a chiral stationary phase, to achieve separation. researchgate.netresearchgate.net The enantiorecognition mechanism, which is the basis for the separation, was further investigated using computational programs to understand the sorbent-analyte interactions. researchgate.netresearchgate.net These studies have demonstrated that the four isomers can be successfully separated with a resolution (Rs) greater than 1.5, which indicates a high degree of separation between the peaks. researchgate.net The method showed good linearity, specificity, accuracy, and precision, making it suitable for quality control of raw materials and final products. researchgate.netresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lux Amylose-1 | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile (B52724)/0.1% Trifluoroacetic Acid (TFA) and Isopropanol/0.1% TFA (90:10, v/v) | researchgate.net |

| Column Temperature | 40 °C | researchgate.netresearchgate.net |

| Detection | Quadrupole Dalton Mass Detector (QDa) | researchgate.net |

| Resolution (Rs) | > 1.5 for all four isomers | researchgate.net |

Beyond HPLC, other studies have explored the use of tandem mass spectrometry (MS/MS) approaches to differentiate isomers in the gas phase, potentially eliminating the need for chromatographic separation entirely. researchgate.net These methods use collision-induced dissociation (CID) of protonated molecules or metal-bound complexes to generate unique fragmentation patterns for each isomer. researchgate.net

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Identification (as a degradation product)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for identifying and characterizing trace-level impurities and degradation products of Pidotimod, which would be applicable to its methyl ester derivative. xml-journal.net Stress testing, conducted under conditions recommended by the International Council for Harmonisation (ICH), is used to intentionally degrade the drug substance to understand its stability profile. biomedpharmajournal.orgresearchgate.net

Studies on Pidotimod have involved subjecting the bulk drug to various stress conditions, including acid, base, neutral hydrolysis, oxidation, and photolytic degradation. biomedpharmajournal.orgresearchgate.net The resulting degradation products are then separated and identified using LC-MS/MS. biomedpharmajournal.orgresearchgate.net This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the determination of the accurate mass and elemental composition of the degradation products. xml-journal.net

In one study, LC-MS/MS analysis revealed the existence of nine degradation products, six of which were previously unknown. biomedpharmajournal.orgresearchgate.net Based on their mass-to-charge (m/z) values and fragmentation patterns, degradation pathways were postulated. biomedpharmajournal.orgresearchgate.net For instance, two process-related impurities, Pyroglutamic acid and Thiazolidine (B150603) carboxylic acid, were also found to form during stress degradation. biomedpharmajournal.org

| Stress Condition | Details | Key Degradation Products (DPs) / Impurities Identified | Reference |

|---|---|---|---|

| Acid Degradation | 0.8 N HCl, 80°C, 3 hours | DP1 (Pyroglutamic acid), DP3 (Thiazolidine carboxylic acid), DP2, DP4 | biomedpharmajournal.orgresearchgate.net |

| Base Degradation | 0.1 N NaOH, 80°C, 3 hours | DP1, DP3, DP2, DP4 | biomedpharmajournal.orgresearchgate.net |

| Oxidative Degradation | 0.01% H₂O₂, 80°C, 1.5 hours | DP5, DP6, DP7 | biomedpharmajournal.orgresearchgate.net |

| Neutral Degradation | Water, 80°C, 6 hours | DP1, DP3, DP4 | biomedpharmajournal.org |

| Photolytic Degradation | UV and fluorescent light exposure | DP1, DP3, DP4 | biomedpharmajournal.orgresearchgate.net |

The characterization of these degradation products is vital for ensuring the quality and safety of the pharmaceutical product, as impurities can potentially have different pharmacological or toxicological properties. The development of a robust, stability-indicating assay method using these techniques is a key part of the drug development process. biomedpharmajournal.org

Automation and High-Throughput Screening in Analytical Chemistry for Pidotimod Methyl Ester Profiling

The principles of automation and high-throughput screening (HTS) are being increasingly integrated into pharmaceutical analysis to enhance efficiency and accelerate development timelines. nih.gov For this compound, these technologies can be applied to rapidly profile large numbers of samples for impurity analysis, stability testing, and quality control.

A robust LC-MS/MS method developed for Pidotimod demonstrated excellent accuracy, precision, and robustness for high-throughput applications, capable of processing samples from various biological matrices. nih.gov Such methods are foundational for automation. By integrating autosamplers, robotic sample preparation stations, and automated data analysis software, a large number of samples can be analyzed with minimal manual intervention. This is particularly useful during manufacturing process development and validation, where numerous samples must be tested to ensure consistency.

Furthermore, high-throughput screening platforms, which often involve miniaturized co-culture systems in 384-well plates, can be adapted for analytical purposes. nih.gov While initially designed for discovering new immunomodulators by screening large chemical libraries, the underlying technology can be repurposed. nih.govbiorxiv.org For instance, an HTS setup could be used to screen different synthesis or purification conditions for this compound, with an automated analytical readout (like MS or an optical method) to quickly identify the conditions that result in the highest purity or lowest level of specific impurities. google.com The goal of such approaches is to perform virtual screening on extensive libraries of compounds, rank the outcomes, and formulate structural hypotheses about how ligands interact with their targets. science.gov

Green Chemistry Principles in this compound Synthesis and Purification

Green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is a critical consideration in modern pharmaceutical manufacturing. mdpi.com Applying these principles to the synthesis and purification of this compound can lead to more sustainable, safer, and cost-effective processes.

Traditional synthesis routes for Pidotimod have involved reagents that are harmful to the environment and human health. google.com For example, one route uses highly toxic substances like pentachlorophenol (B1679276) to create an active ester, while another employs irritant reagents such as thionyl chloride or phosphorus pentachloride. google.com A second common route requires strong bases and high temperatures for ester decomposition, which can lead to racemization and lower optical purity of the final product. google.com

In contrast, newer synthetic methods have been developed that align with green chemistry principles. One patented method for synthesizing Pidotimod avoids the use of toxic reagents like thionyl chloride and pentachlorophenol. google.com The process conditions are milder, forgoing the need for strong base and high-temperature esterification. google.com This approach not only improves the environmental friendliness of the synthesis but also results in a product with high optical purity. google.com Key green chemistry principles applicable here include:

Waste Prevention: Designing syntheses to minimize byproducts. unibo.it

Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity to human health and the environment. unibo.it

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, as the milder conditions of the new synthesis do. researchgate.net

Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like toxic solvents. unibo.it

By focusing on atom economy, reducing the number of synthetic steps, and selecting safer reagents and solvents, the environmental impact of producing this compound can be significantly minimized.

Future Research Directions and Unexplored Academic Avenues for Pidotimod Methyl Ester

Development of Novel and Sustainable Synthetic Pathways for Pidotimod (B1677867) Methyl Ester

The conventional synthesis of Pidotimod involves the esterification of L-thiazolidine-4-carboxylic acid to its methyl or ethyl ester, followed by a condensation reaction with L-pyroglutamic acid and subsequent hydrolysis. google.comresearchgate.net Pidotimod Methyl Ester is a key intermediate in this process. guidechem.com For instance, one patented method involves reacting L-cysteine methyl ester hydrochloride with paraformaldehyde to yield L-thiazolidine-4-carboxylate methyl ester, which is then condensed with L-pyroglutamic acid. google.com Another approach first prepares L-thiazolidine-4-carboxylic acid, which is then esterified using methanol (B129727) and an acid catalyst like acetyl chloride before condensation. google.com

Future research should prioritize the development of more sustainable and efficient "green" synthetic routes. A one-pot synthesis of Pidotimod in water has already been reported, which circumvents the need for protecting groups and relies on simple purification. researchgate.netscribd.com Exploring similar one-pot or multicomponent reactions for the direct and high-yield synthesis of this compound could be a significant advancement. This would involve investigating alternative, less hazardous solvents and catalysts, and optimizing reaction conditions to improve atom economy and reduce waste, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Steps for Pidotimod Esters

| Step | Conventional Method | Potential Green Method |

|---|---|---|

| Starting Materials | L-cysteine ester hydrochloride, paraformaldehyde, L-pyroglutamic acid. google.com | L-cysteine, formaldehyde (B43269), L-pyroglutamic acid. researchgate.net |

| Solvent | Dichloromethane (B109758), Methanol. google.com | Water. researchgate.netscribd.com |

| Key Process | Multi-step process involving isolation of intermediates. google.com | One-pot synthesis without protection/deprotection steps. researchgate.net |

| Purification | Filtration, extraction, concentration. google.com | Crystallization from the reaction mixture. scribd.com |

Comprehensive Investigation of All Potential Impurities and Degradation Products Related to the Ester Form

The purity of any pharmaceutical intermediate is critical. While studies have identified impurities in the final Pidotimod active pharmaceutical ingredient (API), a dedicated investigation into the impurities and degradation products specific to this compound is lacking. nih.govresearchgate.net Known impurities in Pidotimod include isomeric forms (diastereomers) and process-related compounds. researchgate.net For example, Pidotimod has two chiral centers, leading to three possible isomeric impurities ((S,S), (S,R), (R,R)) alongside the active (R,S) form. researchgate.net

A crucial area for future research is to perform stress degradation studies on this compound under various conditions (acidic, basic, oxidative, photolytic, thermal) as prescribed by the International Council for Harmonisation (ICH). researchgate.net This would identify its intrinsic stability and degradation pathways. Products such as the hydrolysis of the ester back to the carboxylic acid or the degradation of the thiazolidine (B150603) or pyroglutamic acid rings could be anticipated. Furthermore, impurities arising from the esterification step itself, such as unreacted starting materials or by-products from side reactions, need to be systematically identified and characterized.

Table 2: Known Pidotimod-Related Compounds and Potential Ester Impurities

| Compound Name | CAS Number | Relationship to Pidotimod/Ester |

|---|---|---|

| Pidotimod | 121808-62-6 | Parent compound. chembk.com |

| Pidotimod Ethyl Ester | 135124-63-9 | Ethyl ester analogue, known impurity. synzeal.com |

| (2R)-Pidotimod (Isomer) | 162148-17-6 | Isomeric impurity. simsonpharma.com |

| L-Thioproline (L-thiazolidine-4-carboxylic acid) | 34592-47-7 | Key starting material. synzeal.com |

Advanced Analytical Techniques for Deeper Understanding of Purity and Stability Profiles

Developing robust analytical methods is essential for quality control. Current methods for Pidotimod analysis include High-Performance Liquid Chromatography (HPLC) and UV Spectroscopy. nih.govijaresm.com For a more profound understanding of this compound, advanced techniques are required.

Future studies should focus on developing and validating stability-indicating assay methods (SIAMs) using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and higher-resolution separation of impurities. Tandem mass spectrometry (LC-MS/MS) is particularly powerful for the structural elucidation of unknown degradation products and for quantifying trace-level impurities. researchgate.netresearchgate.net Chiral chromatography methods, which have been successfully used to separate Pidotimod's isomers, would be essential for assessing the enantiomeric purity of the methyl ester intermediate. researchgate.net Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are indispensable for the definitive structural confirmation of any isolated impurities. researchgate.net

Theoretical Exploration of Physicochemical Properties Influencing Solubility and Permeability in Diverse Systems

The physicochemical properties of a molecule are fundamental to its behavior. While some basic properties of this compound are available, a thorough investigation is needed. chemsrc.com The esterification of the carboxylic acid group in Pidotimod to form the methyl ester would theoretically increase its lipophilicity, which can be estimated by parameters like LogP. chemsrc.comscience.gov This change is expected to decrease its aqueous solubility while potentially increasing its permeability across biological membranes.

Future academic work should involve the experimental determination of key physicochemical parameters, including aqueous solubility at different pH values, partition coefficients (LogP/LogD), and pKa. researchgate.net Solubility studies of the parent compound, Pidotimod, have been conducted in various pure and binary solvent systems, providing a methodological basis for similar studies on the methyl ester. researchgate.netresearchgate.net Alongside experimental work, computational and theoretical modeling can provide valuable insights. In-silico tools can predict properties and help understand the structure-property relationships, guiding the design of future derivatives with optimized solubility and permeability profiles. science.gov

Table 3: Physicochemical Properties of Pidotimod and its Methyl Ester

| Property | Pidotimod | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₄S | C₁₀H₁₄N₂O₄S | chembk.comchemsrc.com |

| Molecular Weight | 244.27 g/mol | 258.29 g/mol | chembk.comchemsrc.com |

| Density | 1.53 g/cm³ | 1.4±0.1 g/cm³ | chembk.comchemsrc.com |

| Boiling Point | 663.0±55.0 °C (Predicted) | 545.9±50.0 °C at 760 mmHg | chembk.comchemsrc.com |

| LogP | - | -1.91 | chemsrc.com |

| Melting Point | 194-198 °C | Not Available | chembk.com |

Potential for this compound as a Chemical Scaffold for Future Synthetic Derivatization in Drug Design Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. nih.gov The core structure of Pidotimod could be considered such a scaffold, and this compound represents an ideal starting point for creating a library of new chemical entities. The methyl ester group is a versatile chemical handle that can be readily converted into other functional groups (e.g., amides, hydrazides, or other esters) through straightforward chemical reactions.

This opens a significant avenue for medicinal chemistry research. By modifying this position, researchers could systematically alter the molecule's properties to explore new biological activities or to optimize existing ones. For example, creating a series of amide derivatives could modulate the compound's hydrogen bonding capacity, metabolic stability, and cell permeability. researchgate.netresearchgate.net Such a library of this compound derivatives could be screened against various biological targets, potentially uncovering new therapeutic applications beyond immunomodulation. This scaffold-based approach allows for the efficient exploration of chemical space to identify novel lead compounds for drug discovery. biosolveit.de

Table 4: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pidotimod |

| This compound |

| L-cysteine methyl ester hydrochloride |

| Paraformaldehyde |

| L-thiazolidine-4-carboxylate methyl ester |

| L-pyroglutamic acid |

| L-thiazolidine-4-carboxylic acid |

| Acetyl chloride |

| Pidotimod Ethyl Ester |

| (2R)-Pidotimod |

| L-Thioproline |

Q & A

Q. What are the established synthetic routes for Pidotimod Methyl Ester, and how do their reaction conditions differ?

Two primary synthetic routes are documented:

- Route 1 : Condensation of L-pyroglutamic acid with L-thiazolidine-4-carboxylic acid ethyl ester using dicyclohexylcarbodiimide (DCC) in methylene chloride, followed by saponification with aqueous NaOH .

- Route 2 : Activation of L-pyroglutamic acid as a pentachlorophenyl ester, followed by coupling with L-thiazolidine-4-carboxylic acid using triethylamine in DMF .

Key differences: Route 1 employs DCC as a coupling agent in a non-polar solvent, while Route 2 uses an activated ester strategy in a polar aprotic solvent. Reaction yields and purity profiles may vary due to intermediate handling (e.g., thiazolidine ester deprotection with trifluoroacetic acid).

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Chromatography : HPLC or LC-MS to quantify impurities (e.g., diketopiperazine derivatives, ethyl ester byproducts) .

- Spectroscopy : H/C NMR for structural confirmation, FTIR for functional group analysis.

- Mass Spectrometry : High-resolution MS to verify molecular weight and detect degradation products.

Methodological note: For new batches, include peptide content analysis and salt/water quantification if used in sensitive bioassays (e.g., cell-based studies) .

Q. How should researchers standardize experimental protocols for immunological assays involving this compound?

- Dendritic Cell (DC) Maturation : Use GM-CSF and IL-4 for immature DC generation, with cytokine quantification (e.g., TNF-α, MCP-1) via ELISA after 24-hour exposure to this compound .

- Replication : Triplicate samples and ≥6 independent experiments to account for biological variability .

Advanced Research Questions

Q. How can orthogonal experimental designs address challenges in optimizing this compound synthesis?

Adopt the Taguchi method (L9 orthogonal array) to systematically evaluate parameters:

Q. What strategies resolve contradictions in reported immunological activity data for this compound?

- Source variability : Batch-to-batch inconsistencies in peptide content or impurities (e.g., ethyl ester derivatives) may alter DC maturation outcomes .

- Experimental design : Standardize cell culture conditions (e.g., serum-free media to avoid confounding cytokines) and include internal controls (e.g., LPS-stimulated DCs) .

- Data normalization : Express cytokine levels as fold-changes relative to baseline (untreated DCs) to mitigate inter-lab variability .

Q. How can impurity profiling enhance reproducibility in this compound studies?

Q. What mechanistic studies are recommended to elucidate this compound’s immunomodulatory effects?

- Pathway analysis : RNA-seq or phosphoproteomics to identify TLR/NF-κB or MAPK pathway activation in treated DCs .

- Receptor binding assays : Surface plasmon resonance (SPR) to measure affinity for putative targets (e.g., peptidoglycan recognition proteins).

Methodological Guidelines

- Synthesis : Prioritize Route 2 for scalability (higher yields in polar solvents) but include TFA-deprotection steps for crystalline product isolation .

- Data reporting : Follow Beilstein Journal guidelines—provide raw spectral data in supplementary files and cite established protocols for known analogs .

- Ethical compliance : For in vivo studies, document Institutional Review Board (IRB) approvals and adhere to ARRIVE 2.0 guidelines for preclinical transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.